1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Brand Name: Vulcanchem
CAS No.: 1203221-14-0
VCID: VC6335039
InChI: InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
SMILES: CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
Molecular Formula: C20H23N3O2
Molecular Weight: 337.423

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

CAS No.: 1203221-14-0

Cat. No.: VC6335039

Molecular Formula: C20H23N3O2

Molecular Weight: 337.423

* For research use only. Not for human or veterinary use.

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea - 1203221-14-0

Specification

CAS No. 1203221-14-0
Molecular Formula C20H23N3O2
Molecular Weight 337.423
IUPAC Name 1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Standard InChI InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Standard InChI Key AOGPNNSYLMTEOB-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Fundamental Characterization

1-Benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS: 1203221-14-0) is defined by the molecular formula C₂₀H₂₃N₃O₂ and a molecular weight of 337.4 g/mol . The compound’s IUPAC name systematically describes its architecture: a tetrahydroquinoline scaffold (a partially saturated quinoline derivative) substituted at the 1-position with a propanoyl group and at the 7-position with a benzyl-urea moiety.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1203221-14-0
Molecular FormulaC₂₀H₂₃N₃O₂
Molecular Weight337.4 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
SolubilityNot Available

The absence of empirical data for physical properties such as melting point and solubility underscores the need for experimental characterization .

Structural Elucidation

The molecule comprises three distinct regions:

  • Tetrahydroquinoline Core: A six-membered aromatic ring fused to a partially saturated pyridine ring, providing rigidity and planar geometry.

  • Propanoyl Substituent: An acyl group (-CO-CH₂-CH₃) at the 1-position, introducing hydrophobicity and potential metabolic lability.

  • Benzyl-Urea Moiety: A urea group (-NH-C(=O)-NH-) linked to a benzyl ring, enabling hydrogen bonding and π-π interactions .

This combination of features aligns with trends in drug design, where urea derivatives are leveraged for their ability to engage biological targets through hydrogen bonding and structural versatility .

Synthetic Considerations and Challenges

General Synthesis of Urea Derivatives

While no explicit synthesis route for 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is documented, analogous compounds are typically synthesized via:

  • Condensation Reactions: Coupling amines with isocyanates or carbamoyl chlorides.

  • Post-Modification: Introducing acyl groups to preformed tetrahydroquinoline intermediates .

For example, the PMC study (source 5) details the synthesis of sulfonylguanidine derivatives via reactions between chalcones and benzenesulfonylaminoguanidines, highlighting the role of substituents in directing reactivity.

Hypothetical Synthetic Pathway

A plausible route to this compound could involve:

  • Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-amine: Acylation of tetrahydroquinolin-7-amine with propanoic anhydride.

  • Urea Formation: Reaction with benzyl isocyanate to install the urea group.

Challenges may include regioselective functionalization of the tetrahydroquinoline ring and avoiding over-acylation .

Comparative Analysis with Related Urea Derivatives

Structural Analogues

  • 1-[3-(4-Benzyl-piperidin-1-yl)-propyl]-3-(3-methoxy-phenyl)-urea (PubChem CID: 9951883): Features a piperidine ring and methoxyphenyl group, demonstrating the impact of heterocyclic diversity on physicochemical properties .

  • 1-Benzyl-1-(1-propylsulfonylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea (PubChem CID: 126696259): Incorporates a sulfonylpiperidine group, illustrating the role of sulfonamide motifs in enhancing bioavailability .

Table 2: Comparative Molecular Features

CompoundMolecular WeightKey Functional Groups
1-Benzyl-3-(1-propanoyl-THQ-7-yl)urea337.4Tetrahydroquinoline, urea
1-[3-(4-Benzyl-piperidin-1-yl)-propyl]-3-(3-methoxy-phenyl)-urea381.5Piperidine, methoxyphenyl
1-Benzyl-1-(1-propylsulfonylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea483.5Sulfonylpiperidine, CF₃

These analogues highlight the trade-offs between molecular weight, polarity, and target engagement potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator